4-Bromo-2,3-difluoro-6-iodoaniline
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Overview
Description
4-Bromo-2,3-difluoro-6-iodoaniline is an organic compound with the molecular formula C6H3BrF2IN. It is a halogenated aniline derivative, characterized by the presence of bromine, fluorine, and iodine atoms attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3-difluoro-6-iodoaniline typically involves multi-step organic reactions. One common method includes the halogenation of aniline derivatives. For instance, starting with 2,3-difluoroaniline, bromination and iodination reactions are carried out under controlled conditions to introduce the bromine and iodine atoms at the desired positions on the benzene ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale halogenation reactions using appropriate catalysts and solvents to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure the safety and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,3-difluoro-6-iodoaniline undergoes various chemical reactions, including:
Substitution Reactions: The presence of halogens makes it a candidate for nucleophilic substitution reactions, where the halogen atoms can be replaced by other functional groups.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or toluene.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.
Scientific Research Applications
4-Bromo-2,3-difluoro-6-iodoaniline has diverse applications in scientific research:
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its role in drug development, particularly in designing molecules with specific biological targets.
Mechanism of Action
The mechanism of action of 4-Bromo-2,3-difluoro-6-iodoaniline is primarily related to its ability to participate in various chemical reactions. The halogen atoms on the benzene ring influence its reactivity and interaction with other molecules. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects .
Comparison with Similar Compounds
2,3-Difluoro-6-iodoaniline: Lacks the bromine atom, which may affect its reactivity and applications.
4-Bromo-2,6-difluoroaniline: Differs in the position of the fluorine atoms, potentially altering its chemical behavior.
Uniqueness: 4-Bromo-2,3-difluoro-6-iodoaniline’s unique combination of bromine, fluorine, and iodine atoms provides distinct reactivity patterns, making it valuable in specific synthetic applications and research areas .
Properties
Molecular Formula |
C6H3BrF2IN |
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Molecular Weight |
333.90 g/mol |
IUPAC Name |
4-bromo-2,3-difluoro-6-iodoaniline |
InChI |
InChI=1S/C6H3BrF2IN/c7-2-1-3(10)6(11)5(9)4(2)8/h1H,11H2 |
InChI Key |
KZLFDVWGAXEVQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1I)N)F)F)Br |
Origin of Product |
United States |
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